Fti 276

Content Navigation

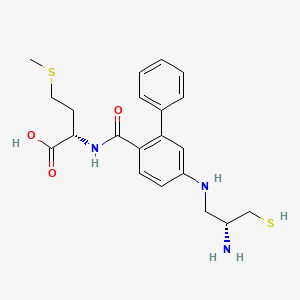

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: How FTI-276 Works

FTI-276 works by impersonating the natural substrate of FTase, thereby blocking the addition of a farnesyl lipid group to proteins that require this modification for function.

The following diagram illustrates the Ras processing pathway and the point of inhibition by FTI-276:

FTI-276 inhibits farnesyltransferase, blocking Ras protein maturation.

- Disrupts Oncogenic Signaling: By preventing Ras farnesylation, FTI-276 inhibits the maturation of Ras into its active, membrane-bound form. This disrupts the downstream activation of crucial signaling pathways like Raf-MEK-ERK and PI3K-Akt-mTOR, which drive cancer cell proliferation and survival [1] [2].

- Targets Multiple Proteins: While Ras is a key target, FTase has other substrates, including RhoB, Rheb, and nuclear lamins. The effects of FTI-276 may therefore extend beyond Ras inhibition [1] [2].

Key Experimental Data & Protocols

FTI-276 is a well-established tool in research. The table below summarizes key experimental findings and conditions from the literature:

| Experimental Context | Reported Activity (IC₅₀) | Cell-based / In vivo Activity | Key Findings | Source |

|---|---|---|---|---|

| In vitro enzyme assay | 500 pM (0.0005 µM) | Not applicable | Exceptional potency against purified FTase enzyme. | [3] |

| In vitro enzyme assay | 0.4 nM | The corresponding carboxylic acid showed 350 nM potency in whole cells. | Demonstrated high potency and successful translation to cellular activity. | [4] |

| Positive control in imaging | Used at 2 µM | Effective in cultured cells (HGPS cell line). | Successfully induced prelamin A accumulation and restored nuclear shape abnormalities. | [5] |

| VSMC proliferation assay | Used at 10 µM | Inhibited Angiotensin II-induced vascular smooth muscle cell proliferation. | Showcased application in cardiovascular disease research. | [5] |

Example Experimental Protocol: Quantifying Prelamin A and Nuclear Abnormalities

This protocol is commonly used to validate FTI activity, as inhibition of FTase prevents the maturation of prelamin A to lamin A, leading to its accumulation.

1. Cell Culture and Treatment

- Cell Lines: Use relevant cell lines (e.g., wild-type and HGPS fibroblasts).

- Plating: Culture cells in glass-bottom dishes for 24 hours.

- Treatment: Treat cells with FTI-276 at 2 µM for a specified period (e.g., 24 hours). A DMSO vehicle serves as a negative control [5].

2. Cell Fixation and Staining

- Fixation: Fix cells with 4% paraformaldehyde.

- Permeabilization: Permeabilize cells with 0.4% Triton X-100.

- Blocking: Block non-specific sites with PBS containing 2% bovine serum albumin (BSA).

- Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies:

- Anti-prelamin A (e.g., mouse monoclonal, 1:400 dilution)

- Optional: Other nuclear markers like anti-LAP2β (1:100) or DNA damage markers like anti-γH2AX (1:800).

- Secondary Staining: Incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000).

- DNA Stain: Perform a final stain with DAPI (1:500) for 15 minutes to visualize nuclei [5].

3. Imaging and Quantification

- Imaging: Acquire images using a fluorescence or confocal microscope.

- Quantitative Analysis:

- Measure prelamin A staining intensity per nucleus using image analysis software.

- Manually count the frequency of misshapen nuclei (e.g., blebbing or lobulation) [5].

Significance and Research Context

- A Tool for Understanding Prenylation: FTI-276 has been instrumental as a pharmacological tool to dissect the role of farnesylated proteins in various cellular processes, from cancer signaling to nuclear structure [2].

- Clinical Relevance and Limitations: The development of FTIs like FTI-276 was initially driven by the goal of targeting oncogenic Ras. While FTIs showed preclinical promise, their clinical efficacy in common cancers was limited. This was largely because K-Ras and N-Ras, the most frequently mutated Ras isoforms in cancer, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is blocked, allowing them to remain functional [1] [2] [3].

- Ongoing Therapeutic Potential: Despite this, FTIs have found therapeutic niches. For example, the FTI lonafarnib is approved for treating Hutchinson-Gilford Progeria Syndrome (HGPS) and is investigated for chronic hepatitis D virus (HDV) infection [1] [6] [3]. Furthermore, cancers driven by H-Ras mutations, which are less susceptible to alternative prenylation, may still be vulnerable to FTIs [1].

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Protein Farnesyltransferase Inhibitor - an overview [sciencedirect.com]

- 3. Farnesyltransferase inhibitor [en.wikipedia.org]

- 4. Potent and selective non-cysteine-containing inhibitors of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Fti 276, by Merck Group - Product details [pubcompare.ai]

- 6. Farnesyltransferase inhibitor lonafarnib suppresses ... [nature.com]

FTI-276 Ras CAAX peptidomimetic explanation

Molecular Identity and Key Properties

FTI-276 is a synthetic organic compound designed to mimic the C-terminal CAAX motif of Ras proteins (Cys-Val-Ile-Met), which is the recognition site for farnesyltransferase (FTase) [1] [2] [3]. Its prodrug, FTI-277, is a methyl ester derivative created to improve cell permeability [1] [2].

The table below summarizes the core biochemical characteristics of FTI-276:

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits farnesyltransferase (FTase), blocking the farnesylation of Ras proteins [1] [3]. |

| Primary In Vitro IC₅₀ | 500 pM (against FTase) [1] [3]. |

| Selectivity | Highly selective for FTase over Geranylgeranyltransferase-I (GGTase-I) (IC₅₀ = 50 nM) [1] [3]. |

| Cell Permeability | Not cell-permeable; requires conversion to the methyl ester prodrug FTI-277 for cellular studies [1] [3]. |

| Competition | Does not compete with ATP [3]. |

| Reversibility | Binds irreversibly [3]. |

| Physical Form | White, hygroscopic solid, supplied as a trifluoroacetate salt [3]. |

| Solubility | Soluble in DMSO (25 mg/mL) [3]. |

Mechanism of Action and Experimental Evidence

FTI-276 exerts its effects by selectively inhibiting the farnesylation of Ras proteins, which is a critical post-translational modification step. The diagram below illustrates how FTI-276 disrupts the oncogenic Ras signaling pathway.

FTI-276 inhibits Ras farnesylation, leading to inactive cytoplasmic Ras-Raf complexes and blocked downstream signaling.

Treatment with FTI-277 (the prodrug of FTI-276) in H-Ras-transformed NIH 3T3 cells led to several key outcomes [1]:

- Blocked Membrane Recruitment: Prevented H-Ras and c-Raf-1 from localizing to the plasma membrane.

- Cytoplasmic Accumulation: Induced the buildup of non-farnesylated, inactive H-Ras in the cytoplasm.

- Inactive Complex Formation: The cytoplasmic Ras was able to bind Raf, but these complexes were inactive and unable to initiate signaling.

- Suppressed MAPK Signaling: Blocked the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream effector.

This mechanism was highly selective for farnesylated Ras (H-Ras), as it did not affect signaling by a geranylgeranylated Ras variant (H-RasGG) or in Raf-transformed cells [1].

Efficacy in Disease Models

FTI-276 has shown therapeutic efficacy in preclinical cancer models, demonstrating its potential as an anti-tumor agent.

| Model / Context | Observed Effect | Key Findings |

|---|

| In Vivo: A/J Mouse Lung Adenoma Model [4] | Chemotherapeutic efficacy against established primary lung tumors. | - 60% reduction in tumor multiplicity.

- 42% reduction in tumor incidence.

- ~58% reduction in tumor volume. | | In Vivo: Nude Mouse Xenograft Model [3] | Blocked growth of human lung carcinoma expressing oncogenic K-Ras. | Selectively blocked tumor growth. | | Viral Infection (RSV Fusion) [5] | Highlighted FTI-independent antiviral mechanisms of related FTI Lonafarnib. | Demonstrated that some FTIs can have effects beyond Ras/prenylation pathways. |

Detailed Experimental Protocols

To help you apply these findings in a research setting, here are summaries of key experimental methodologies from the literature.

Protocol: Assessing Efficacy in a Lung Adenoma Mouse Model [4]

This protocol details the in vivo use of FTI-276 to treat chemically-induced lung tumors.

- Animal Model: 4-week-old A/J mice.

- Tumor Initiation: A single dose of 100 mg/kg of the carcinogen NNK.

- Treatment Schedule: After an 18-week monitoring period, mice were treated for 30 days.

- Drug Delivery: FTI-276 was administered via a time-release pellet implanted subcutaneously, designed to deliver a daily dose of 50 mg/kg.

- Pharmacokinetics: This delivery method achieved a steady average serum level of 1.68 µg/mL for 30 days.

- Endpoint Analysis: Tumor multiplicity (number per mouse), incidence (number of mice with tumors), and volume were measured.

Protocol: Analyzing Ras Signaling Blockade in Cultured Cells [1]

This method outlines how to confirm the specific inhibition of Ras signaling by FTI-277 in cells.

- Cell Line: NIH 3T3 cells transformed with oncogenic H-Ras (H-RasF).

- Treatment: Cells are treated with FTI-277 (IC₅₀ of ~100 nM for H-Ras processing in whole cells).

- Key Readouts:

- Ras Localization: Use immunofluorescence or cell fractionation to demonstrate the loss of Ras from the plasma membrane and its accumulation in the cytoplasm.

- Raf Activation: Assess c-Raf-1 membrane localization and kinase activity.

- MAPK Activation: Measure phosphorylation levels of MAPK proteins (e.g., ERK1/2) via western blot to show pathway inhibition.

- Critical Controls: Include cells transformed with a geranylgeranylated Ras variant (H-RasGG) or with oncogenic Raf to confirm the effect is specific to farnesylated Ras signaling.

Research Considerations and Current Context

- KRAS Inhibition Challenge: While effective against H-Ras, higher concentrations of FTI-277 were needed to inhibit oncogenic K-Ras4B processing and MAPK activation [1]. Alternative prenylation by GGTase-I can sometimes rescue NRas and KRas localization, limiting the efficacy of FTIs [6].

- Contemporary Relevance: Research on CAAX peptides and FTIs remains active, with recent studies exploring cell-permeable CaaX peptides as versatile tools to study prenylation and as potential novel inhibitors [6]. The successful development of direct KRAS(G12C) inhibitors has shifted some focus, but indirect targeting via prenylation is still a valid area of investigation [6].

References

- 1. Ras CAAX peptidomimetic FTI-277 selectively blocks ... [pubmed.ncbi.nlm.nih.gov]

- 2. FTI 276 - Ligands [guidetoimmunopharmacology.org]

- 3. FTI-276 [sigmaaldrich.com]

- 4. Effect of Farnesyltransferase Inhibitor FTI-276 on ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyltransferase inhibitor lonafarnib suppresses ... [nature.com]

- 6. Examining Farnesyltransferase Interaction With Cell ... [pmc.ncbi.nlm.nih.gov]

discovery and development of FTI-276

Chemical Profile & Mechanism

FTI-276 mimics the C-terminal CAAX motif of Ras proteins, serving as a highly potent and selective alternative substrate inhibitor of farnesyltransferase (FTase) [1] [2] [3]. This enzyme is responsible for the farnesylation of Ras and other proteins.

| Property | Specification |

|---|---|

| Molecular Weight | 433.59 g/mol [4] |

| Chemical Formula | C~21~H~27~N~3~O~3~S~2~ [4] |

| CAS Registry No. | 170006-72-1 [4] [5] |

| Solubility | 25 mg/mL in DMSO [2] |

| Physical Form | White to off-white solid (supplied as trifluoroacetate salt) [2] |

| Storage | -20°C, desiccated [2] |

| Pharmacological Target & Potency |

|---|

| Primary Target: Farnesyltransferase (FTase) [2] [4] [5] |

| IC~50~ vs. Human FTase: 0.5 - 0.9 nM [4] |

| Selectivity: Inhibits geranylgeranyltransferase I (GGTase I) at much higher concentrations (IC~50~ = 50 nM) [2] |

| Mechanism: Competes with the CAAX protein substrate, not ATP [2]. Action is considered irreversible [2]. |

The following diagram illustrates the core mechanism by which FTI-276 disrupts oncogenic Ras signaling.

FTI-276 inhibits Ras farnesylation and subsequent oncogenic signaling.

Key Experimental Evidence

Research has demonstrated the efficacy of FTI-276 in various disease models, from cancer to neurological research.

Oncology Research

FTI-276 has shown significant efficacy in preclinical cancer models, particularly those driven by Ras mutations.

| Study Model / System | Key Findings | Reference |

|---|---|---|

| Human Lung Carcinoma (Xenograft) | Selectively blocked growth of tumors with K-Ras mutation and p53 deletion; no effect on tumors without Ras mutations. | [3] |

| A/J Mouse Lung Adenomas | 60% reduction in tumor multiplicity, 58% reduction in tumor volume after 30-day treatment. | [1] |

| NIH 3T3 Cells (ras-transformed) | Inhibited oncogenic signaling and tumor growth at 20 µM. | [2] [3] |

| Human Tumor Xenografts (A-549, Calu-1) | FTI-276 alone sufficient for ~80% tumor growth inhibition, despite K-Ras prenylation resistance. | [6] |

A key finding in oncology is that while inhibiting the prenylation of oncogenic K-Ras requires a combination of both FTI and GGTI, FTI-276 alone is sufficient to suppress human tumor growth in vivo, suggesting its effects extend beyond Ras [6].

Neuroscience Research

In a model of alcohol abuse, administration of FTI-276 to binge-drinking rats resulted in a significant reduction in alcohol consumption and alcohol-seeking behavior. Critically, this effect was specific to alcohol, as consumption of other liquids was unaffected [7].

Hematology & Immunology Research

In the context of B-cell tumors, research using other FTIs (like L-744,832) found they can upregulate CD20 expression on cancer cells. This suggests that combining FTI-276 with anti-CD20 monoclonal antibodies (e.g., rituximab) could be a promising strategy to enhance cancer cell killing [8].

Experimental Considerations

If you are planning experiments with FTI-276, please note the following technical aspects.

- Form and Stability: The free acid form of FTI-276 is prone to instability. It is often advised to use the more stable trifluoroacetate (TFA) salt form (FTI-276 TFA), which retains the same biological activity [4].

- Prodrug for Cellular Studies: For cell-based assays, the methyl ester prodrug FTI-277 is commonly used. It is cell-permeable and designed to overcome potential thiol-based toxicity [5].

- Solution Preparation: Stock solutions are typically prepared in DMSO at concentrations around 25 mg/mL. Following reconstitution, it is recommended to aliquot and freeze the solutions (e.g., at -70°C), where they are stable for up to one week [2].

Research Implications and Future Directions

The development of FTI-276 established the "proof of concept" that targeting Ras farnesylation is a viable anti-tumor strategy [3]. However, subsequent research revealed limitations, such as alternative prenylation of K-Ras by GGTase-I, which can confer resistance [6]. This insight has driven the field forward, leading to new strategies like the development of cell-permeable CaaX peptides as more sophisticated tools to study and manipulate prenylation [9].

References

- 1. Effect of Farnesyltransferase Inhibitor FTI-276 on ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTI-276 [sigmaaldrich.com]

- 3. Ras CAAX peptidomimetic FTI selectively blocks tumor growth in... 276 [pubmed.ncbi.nlm.nih.gov]

- 4. FTI 276 | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 5. This compound | Ligand page [guidetopharmacology.org]

- 6. Both farnesyltransferase and geranylgeranyltransferase I ... [pubmed.ncbi.nlm.nih.gov]

- 7. Scientists identify promising target for development of new alcohol... [medicalxpress.com]

- 8. Prenyltransferases Regulate CD20 Protein Levels and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examining Farnesyltransferase Interaction With Cell ... [pmc.ncbi.nlm.nih.gov]

role of FTI-276 in inhibiting Ras protein farnesylation

Mechanism of Action: How FTI-276 Inhibits Ras

FTI-276 works by impersonming the C-terminal CAAX motif (where C=cysteine, A=aliphatic amino acid, X=any amino acid) of Ras proteins, which is the exact sequence recognized by FTase [1] [2]. The diagram below illustrates the critical role of farnesylation in Ras activation and the point of inhibition by FTI-276.

FTI-276 inhibits FTase to prevent Ras farnesylation and subsequent activation.

Key Experimental Evidence & Protocols

The efficacy of FTI-276 has been demonstrated in both cell-based and animal models, particularly in targeting cancers with K-Ras mutations.

In Vivo Efficacy in Mouse Models

Key studies have shown that FTI-276 can significantly suppress tumor growth in mouse models:

| Study Model | Treatment Regimen | Key Findings |

|---|---|---|

| Human lung carcinoma xenograft (K-Ras mutation, p53 deletion) in nude mice [2] | Daily administration; dose-dependent [2] | Selective, dose-dependent inhibition of tumor growth; correlated with inhibition of Ras processing in tumors. |

| NNK-induced lung adenomas in A/J mice [1] | 50 mg/kg/day via time-release pellet for 30 days [1] | 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume. |

The A/J mouse study confirmed that most tumors harbored K-Ras codon 12 mutations, and FTI-276's efficacy was independent of altering these mutations, directly acting on the Ras processing pathway [1].

Experimental Protocol for In Vivo Efficacy Testing

The methodology from the mouse lung adenoma study provides a robust protocol [1]:

- Tumor Induction: Initiate tumor growth in 4-week-old A/J mice with a single dose of the carcinogen NNK.

- Treatment Phase: After allowing tumors to develop, implant time-release pellets designed to deliver FTI-276 systemically at 50 mg/kg body weight daily for 30 days.

- Outcome Analysis:

- Tumor Multiplicity: Count the total number of tumors across all lung lobes.

- Tumor Incidence: Calculate the proportion of mice that develop tumors.

- Tumor Volume: Measure the size of individual tumors.

- Mutation Analysis: Sequence tumors to confirm the presence and type of K-Ras mutations.

FTI-276 in the Context of Other FTIs

FTI-276 is a research tool that helped validate FTase as a target. Several other FTIs were developed and advanced to clinical trials, though their overall success in oncology has been limited [3] [4] [5]. The table below compares FTI-276 with some clinical-stage FTIs.

| Compound Name | Chemical Class | Key Clinical/Research Context |

|---|---|---|

| FTI-276 | CAAX peptidomimetic | Preclinical research compound; demonstrates high potency and selectivity [2] [5]. |

| Tipifarnib (R115777) | Non-peptidomimetic, heterocyclic | Entered extensive cancer clinical trials (Phase III for AML); one of the most studied FTIs [3]. |

| Lonafarnib (SCH66336) | Non-peptidomimetic, tricyclic | Tested in cancers; also shows efficacy for Hutchinson-Gilford Progeria Syndrome and Chronic Hepatitis D [3] [5]. |

| BMS-214662 | Non-peptidomimetic, heterocyclic | Entered early-phase clinical trials for solid tumors and leukemias [3]. |

A key reason for the limited success of FTIs in cancer is that the commonly mutated K-Ras protein can be alternatively prenylated by another enzyme (geranylgeranyltransferase I, GGTase-I) when FTase is blocked, allowing it to remain functional [3] [5]. Therefore, FTI-276 and other FTIs are most effective against H-Ras-driven cancers, as H-Ras lacks this alternative prenylation pathway [3].

References

- 1. Effect of Farnesyltransferase Inhibitor FTI-276 on ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAAX peptidomimetic Ras selectively blocks tumor growth in... FTI 276 [pubmed.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitors [sciencedirect.com]

- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

FTI-276 IC50 for farnesyltransferase vs geranylgeranyltransferase

Quantitative Inhibitory Profile

The following table summarizes the core inhibitory data for FTI-276 from multiple sources:

| Target Enzyme | IC₅₀ (in vitro) | Selectivity Ratio (vs. FTase) | Source / Reference |

|---|---|---|---|

| Farnesyltransferase (FTase) | 0.5 nM [1] [2] | — | |

| Geranylgeranyltransferase I (GGTase I) | 50 nM [1] [2] | >100-fold selective [2] | |

| Human FTase | 0.5 nM [3] | — | InvivoChem |

| Plasmodium falciparum FTase | 0.9 nM [3] | — | InvivoChem |

This significant selectivity makes FTI-276 a valuable tool for discerning the biological roles of farnesylation versus geranylgeranylation.

Biological Mechanism & Experimental Evidence

FTI-276 is designed as a CAAX peptidomimetic, mimicking the C-terminal sequence of Ras proteins, which is the natural substrate for FTase [2]. By competitively inhibiting FTase, it disrupts the post-translational modification and membrane association of Ras proteins, which is critical for the function of oncogenic Ras.

Key experimental findings that validate its activity include:

- In Cellulo Efficacy: FTI-276 effectively blocks the processing of oncogenic H-Ras in cells but requires much higher concentrations to inhibit the processing of the geranylgeranylated protein Rap1A [4].

- Antitumor Activity: The inhibitor selectively blocked the growth of a human lung carcinoma expressing oncogenic K-Ras in nude mice, while it did not inhibit tumor growth of a human lung carcinoma without Ras mutations [1] [2]. It also inhibited oncogenic signaling and tumor growth in NIH 3T3 cells transformed with the ras oncogene [1].

The diagram below illustrates the core signaling pathway targeted by FTI-276 and the logical flow of its inhibitory action.

FTI-276 inhibits Ras signaling by targeting FTase.

Key Experimental Protocols

The experimental data for FTI-276 were primarily generated through established biochemical and cellular assays.

In Vitro FTase/GGTase I Inhibition Assay [1] [2] [4]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of FTI-276 against purified FTase and GGTase I.

- Methodology: Enzymatic activity is typically measured in a radiometric assay where the transfer of a tritiated ([³H]) farnesyl or geranylgeranyl group from the corresponding isoprenyl pyrophosphate (FPP or GGPP) to a recombinant Ras or Rap1A protein substrate is quantified. FTI-276 is pre-incubated with the enzyme, and the reaction is initiated by adding the substrate and cofactor. The incorporation of the radioactive isoprenyl lipid into the protein is measured after separation, often by vacuum filtration and scintillation counting. IC₅₀ values are calculated by plotting inhibitor concentration against the percentage of enzymatic activity remaining.

Whole-Cell Prenylation Inhibition Assay [4]

- Purpose: To assess the ability of FTI-276 to inhibit protein prenylation in a cellular context.

- Methodology: Cultured cells (e.g., NIH 3T3) are treated with FTI-276 or its cell-permeable ester prodrug (FTI-277). After treatment, cellular proteins are extracted and separated by SDS-PAGE. The processing of specific farnesylated (e.g., H-Ras) or geranylgeranylated (e.g., Rap1A) proteins is analyzed by Western blotting. Unprocessed proteins exhibit a slight decrease in electrophoretic mobility compared to processed ones, allowing for quantification of inhibition efficacy (IC₅₀) in cells.

Important Technical Notes

- Solubility and Storage: FTI-276 is supplied as a white solid, soluble in DMSO (25 mg/mL) [1]. It is hygroscopic and should be stored desiccated at -20°C [1]. Following reconstitution, aliquot and freeze stock solutions at -70°C, where they are stable for up to one week [1].

- Related Inhibitors: Researchers have developed successors to FTI-276, such as FTI-2148, a non-thiol-containing peptidomimetic that offers improved potency and selectivity [5]. This demonstrates the ongoing evolution of this inhibitor class.

References

- 1. FTI-276 [sigmaaldrich.com]

- 2. FTI 276 | CAS 1217471-51-6 | FTI276 [tocris.com]

- 3. - FTI | inhibitor/agonist | CAS 170006-72-1 | Buy 276 - FTI from... 276 [invivochem.com]

- 4. Disruption of oncogenic K-Ras4B processing and signaling by ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy of a novel class of non-thiol-containing ... [pubmed.ncbi.nlm.nih.gov]

Core Biochemical and Pharmacological Profile

The table below summarizes the key characteristics of FTI-276 as documented in the research.

| Property | Description |

|---|---|

| Chemical Class | Synthetic organic peptidomimetic [1] [2] |

| Primary Target | Protein Farnesyltransferase (FTase) [3] |

| Reported IC₅₀ | 0.5 nM (human FTase) [3] |

| Mechanism of Action | Inhibits C-terminal farnesylation of proteins with CAAX motifs (e.g., H-Ras), preventing their membrane localization and function [2] [4] |

| Key Limitation | The free form is prone to instability; the trifluoroacetate salt (FTI-277) is often used as a more stable prodrug [3] |

Mechanism of Action and Research Context

FTI-276 was designed to mimic the C-terminal CAAX motif of Ras proteins, thereby competitively inhibiting FTase [2] [4]. This enzyme catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue of the CAAX motif, which is a crucial and obligatory step for the membrane association and transforming activity of oncogenic Ras [5] [4].

The following diagram illustrates the prenylation pathway and the point of inhibition by FTI-276.

The mechanism of FTI-276 inhibition of Ras protein farnesylation and activation.

A critical finding in the field, which explains the limited clinical efficacy of FTIs in targeting K-Ras-driven cancers, is alternative prenylation. When FTase is inhibited by a drug like FTI-276, the geranylgeranyltransferase type I (GGTase I) can prenylate certain Ras proteins (notably K-Ras and N-Ras) with a 20-carbon geranylgeranyl group instead. This allows these proteins to remain functional despite FTI treatment [2] [4].

Research Applications and Experimental Considerations

In a research context, FTI-276 is a valuable tool for probing the dependence of a cellular process on farnesylated proteins.

- Validating Protein Farnesylation: It is used to demonstrate that the function or membrane localization of a protein of interest depends on farnesylation.

- Studying Ras-Driven Transformation: FTI-276 can selectively block the transformed phenotype in cells expressing the H-Ras oncogene [5]. Studies in transgenic mouse models have shown that FTIs can induce dramatic regression of H-Ras-driven tumors, often through the induction of apoptosis or alteration of cell cycle progression [5].

- Defining FTI Mechanisms: Research with FTI-276 helped establish that the antitumor effects of FTIs are not solely due to Ras inhibition but also involve other farnesylated targets (e.g., RhoB), and that these effects can occur independently of the p53 tumor suppressor status [5].

The general workflow for such an investigation is outlined below.

A general experimental workflow for using FTI-276 in basic research.

Key Limitations and Clinical Translation

It is essential to understand that FTI-276 is a research compound, not a drug. Its primary value lies in its use as a precise pharmacological tool.

The transition from successful preclinical studies with tools like FTI-276 to effective cancer therapies has been challenging. Clinical trials with FTIs showed limited efficacy as monotherapies for common solid tumors [6] [4]. The major reason is the alternative prenylation of K-Ras and N-Ras by GGTase I, which allows these oncoproteins to remain active even when FTase is blocked [2] [4]. This has shifted therapeutic strategies toward developing inhibitors of GGTase I or dual prenylation inhibitors.

References

- 1. FTI 276 | Ligand page [guidetopharmacology.org]

- 2. This compound - Ligands [guidetopharmacology.org]

- 3. This compound | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 4. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Farnesyltransferase Inhibitor Induces Tumor Regression ... [pmc.ncbi.nlm.nih.gov]

- 6. Protein Farnesyltransferase Inhibitor - an overview [sciencedirect.com]

Experimental Dosing Protocols for FTI-276 in Nude Mice

The table below summarizes the key dosing parameters from published studies using FTI-276 in nude mice bearing human tumor xenografts.

| Tumor Model | Dose | Route of Administration | Dosing Formulation & Schedule | Reported Efficacy |

|---|---|---|---|---|

| Human Lung Carcinoma (Calu-1, A-549) [1] | 50 mg/kg | Intraperitoneal (IP) injection | Once daily | Up to 80% inhibition of tumor growth [1]. |

| Human Lung Carcinoma (with K-Ras mutation) [2] | Not explicitly stated, but context suggests 50 mg/kg | Implanted time-release pellet | Sustained release over 30 days | Selective, dose-dependent blockade of tumor growth [2]. |

Detailed Methodologies for Key Experiments

1. Protocol for Daily Intraperitoneal Injection This method was used to demonstrate efficacy against human lung cancer xenografts (e.g., Calu-1 and A-549 cells) [1].

- Dose Preparation: The search results do not specify the exact formulation for the IP injection solution used in these studies. However, general guidance for research compounds like FTI-276 suggests that a stock solution can be prepared in DMSO and then diluted in a saline-based vehicle containing agents like Tween 80 or PEG300 to ensure solubility and stability for in vivo administration [3].

- Dosing Schedule: Mice received a daily intraperitoneal injection of FTI-276 at a dose of 50 mg/kg body weight [1].

- Efficacy Assessment: Tumor growth was monitored and compared to a control group receiving vehicle alone. The study concluded that FTI-276 alone was sufficient to suppress the growth of these human tumor xenografts [1].

2. Protocol for Sustained Release via Pellet This approach was used in a lung adenoma model in A/J mice to maintain a constant serum level of the drug [4]. While not specifically in nude mice, this provides a validated method for sustained delivery.

- Dose Preparation: FTI-276 was incorporated into a time-release pellet.

- Dosing Schedule: A pellet designed to deliver 50 mg/kg of body weight per day was implanted subcutaneously, providing continuous drug delivery for 30 days [4].

- Pharmacokinetics: This method achieved an average serum concentration of 1.68 µg/ml over the 30-day period [4].

- Efficacy Assessment: In the established lung adenoma model, this protocol resulted in a 60% reduction in tumor multiplicity and a ~58% reduction in tumor volume [4].

Mechanism of Action and Experimental Workflow

FTI-276 is a peptidomimetic inhibitor that blocks the activity of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of proteins like Ras, a critical step for their membrane localization and oncogenic activity [2] [3]. The following diagram illustrates the inhibitory mechanism and a typical in vivo experimental workflow.

Key Considerations for Protocol Design

- Tumor Model Selectivity: The efficacy of FTI-276 is highly dependent on the genetic makeup of the tumor. It selectively blocks the growth of tumors with K-Ras mutations, while showing no effect on tumors without Ras mutations [2].

- Alternative Prenylation: In some cell lines, particularly those with K-Ras mutations, inhibition of farnesylation alone may not be sufficient to fully block Ras processing, as K-Ras can be alternatively modified by geranylgeranyltransferase I. Complete inhibition of oncogenic K-Ras prenylation may require a combination of FTI-276 and a geranylgeranyltransferase inhibitor [1].

- Formulation Note: The commercial supplier InviVoChem notes that FTI-276 is for research use only and provides extensive suggested formulations for in vivo studies, including various injectable and oral solutions [3]. Researchers should empirically determine the optimal formulation for their specific experimental setup.

References

- 1. Both farnesyltransferase and geranylgeranyltransferase I ... [nature.com]

- 2. Ras CAAX peptidomimetic FTI selectively blocks tumor growth in... 276 [pubmed.ncbi.nlm.nih.gov]

- 3. - FTI | inhibitor/agonist | CAS 170006-72-1 | Buy 276 - FTI from... 276 [invivochem.com]

- 4. Effect of Farnesyltransferase Inhibitor FTI-276 on ... - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-276 solubility and storage conditions

Basic Chemical & Storage Profile

The following table summarizes the fundamental chemical and storage information for FTI-276, which is critical for proper handling and experimental planning.

| Property | Details |

|---|---|

| Primary Target | Farnesyltransferase (FTase) [1] [2] [3] |

| IC₅₀ for FTase | 0.5 nM (human) [4] [2] [5] |

| IC₅₀ for GGTase I | 50 nM [1] [2] |

| Molecular Weight | 433.59 (free base) [4] [5] / 547.61 (TFA salt) [2] [3] |

| CAS Number (free base) | 170006-72-1 [4] [5] |

| CAS Number (TFA salt) | 1217471-51-6 [2] [3] |

| Purity | ≥90% [1] to ≥95% [2] [5] (HPLC) |

| Physical Form | White to off-white solid [1] |

| Recommended Storage | -20°C to -80°C [1] [2] [5] |

Solubility & Recommended Formulations

FTI-276 has limited water solubility. The table below outlines its solubility profile and tested formulations for in vitro and in vivo studies.

| Aspect | Details |

|---|---|

| Solubility in DMSO | 25 mg/mL [1] |

| Aqueous Solubility | Low [5] |

| Stability Note | The free acid form is prone to instability; the stable TFA salt form is recommended for use and retains the same biological activity [4]. |

| Stock Solution | Prepare in DMSO at a concentration such that the final DMSO concentration in cell culture does not typically exceed 0.1%. Aliquot and store at -80°C [1]. Avoid repeated freeze-thaw cycles [5]. |

The following are common formulations suggested for animal studies, based on pre-clinical research citing FTI-276 [5]:

- Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

- Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

- Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)

- Oral Formulation 2: Suspend in 0.5% Carboxymethyl Cellulose

Mechanism of Action

FTI-276 is a CAAX peptidomimetic that mimics the C-terminal sequence of Ras and other proteins that undergo farnesylation [1] [2]. It potently and selectively inhibits farnesyltransferase (FTase), the enzyme that catalyzes the attachment of a farnesyl isoprenoid group to the cysteine residue of the CAAX motif. This post-translational modification is essential for the membrane localization and oncogenic activity of Ras proteins [3]. FTI-276 exhibits over 100-fold selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I) [2].

The diagram below illustrates the signaling pathway disrupted by FTI-276.

Experimental Protocols

Protocol 1: Inhibiting Oncogenic Signaling in Cell Culture

This protocol is adapted from studies demonstrating that FTI-276 inhibits oncogenic signaling and growth in cells transformed with the Ras oncogene [1] [2] [5].

- Stock Solution Preparation: Dissolve FTI-276 TFA salt in sterile DMSO to prepare a 10 mM stock solution. Vortex thoroughly until dissolved. Aliquot and store at -80°C.

- Cell Seeding: Seed NIH 3T3 cells transformed with an oncogenic Ras gene (e.g., H-Ras) in appropriate culture plates and allow them to adhere overnight.

- Drug Treatment: Treat cells with FTI-276 at a final concentration of 20 µM. A vehicle control (DMSO at the same final concentration, e.g., 0.1-0.2%) must be included.

- Incubation: Incubate the cells for 24-72 hours under standard conditions (37°C, 5% CO₂).

- Analysis: Assess the effect using assays for:

- Cell Growth/Viability: MTT, MTS, or trypan blue exclusion assay.

- Signaling Inhibition: Western blot analysis of downstream effectors (e.g., phospho-ERK).

Protocol 2: In Vivo Tumor Growth Suppression

This protocol is based on studies where FTI-276 selectively blocked the growth of human lung carcinoma expressing oncogenic K-Ras in nude mice [1] [2] [5].

- Formulation: Prepare a dosing solution for injection by first dissolving FTI-276 in a small volume of DMSO. Then, mix with Tween 80, and finally dilute with saline to achieve the desired concentration (e.g., DMSO:Tween 80:Saline = 10:5:85). Filter-sterilize if required.

- Animal Model: Use athymic nude mice xenografted with a human lung carcinoma cell line harboring a K-Ras mutation and p53 deletion.

- Dosing: Administer FTI-276 via intraperitoneal (IP) injection. A typical dose cited is 10 mg/kg [2]. Administer the drug daily or according to the experimental design.

- Monitoring: Monitor tumor volume regularly using calipers and compare to the vehicle-control group. The study period may last several weeks.

Critical Notes for Researchers

- Form Selection: Due to the instability of the free acid form, the TFA salt (CAS 1217471-51-6) is the recommended and most commonly supplied form for research [4] [3].

- Solubility Constraints: FTI-276 is not soluble in water. For cell-based assays, a DMSO stock is standard. For animal studies, use the validated formulations mentioned above to ensure proper delivery and bioavailability.

- Specificity in Models: FTI-276 is documented to block tumor growth in models with Ras oncogenic mutations, but not in models without Ras mutations or those transformed by the Raf oncogene, highlighting its mechanism-based specificity [2] [5].

- Research Use Only: This compound is for research purposes only and is not for human use [4] [2] [5].

References

- 1. - FTI A highly potent and selective CAAX... | Sigma-Aldrich 276 [sigmaaldrich.com]

- 2. FTI 276 | CAS 1217471-51-6 | FTI276 [tocris.com]

- 3. - FTI trifluoroacetate salt | CAS 1217471-51-6 | SCBT - Santa Cruz... 276 [scbt.com]

- 4. This compound | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 5. - FTI | inhibitor/agonist | CAS 170006-72-1 | Buy 276 - FTI from... 276 [invivochem.com]

preparing FTI-276 stock solution for cell culture

FTI-276: Compound Overview and Handling

FTI-276 is a potent, cell-permeable peptidomimetic inhibitor of protein farnesyltransferase (FTase). It is a crucial tool compound for investigating the role of protein prenylation, particularly in Ras-mediated oncogenic signaling [1] [2] [3].

- Primary Target: Protein Farnesyltransferase (FTase) [1] [4] [5].

- IC50: 0.5 nM for human FTase in vitro [4] [5].

- Selectivity: Inhibits Geranylgeranyltransferase I (GGTase I) at a much higher concentration (IC50 = 50 nM) [1].

- Key Consideration: The free base form of FTI-276 is prone to instability. It is highly advisable to use the stable trifluoroacetate (TFA) salt form (CAS 1217471-51-6), which retains identical biological activity and offers improved handling characteristics [4] [5].

Stock Solution Preparation and Storage

The following protocols outline the preparation of concentrated stock solutions suitable for in vitro cell culture experiments.

Solubility and Storage Data

The table below summarizes the key physicochemical and handling parameters for FTI-276 TFA.

| Parameter | Specification | Reference |

|---|---|---|

| Physical Form | White to off-white solid (trifluoroacetate salt) | [1] [4] |

| Solubility in DMSO | 25 - 100 mg/mL (w/v) | [1] [4] |

| Molecular Weight | 547.61 g/mol (for TFA salt) | [4] |

| Storage Temperature | -20°C, desiccated | [1] [4] [5] |

| Storage Condition | Sealed under inert gas; hygroscopic | [1] [4] |

| Solution Stability | 1 week at -70°C; avoid repeated freeze-thaw | [1] [4] |

Detailed Protocol: 10 mM Stock Solution in DMSO

This is a standard preparation method. Always work under aseptic conditions using sterile materials.

Calculations: To prepare 1 mL of a 10 mM stock solution:

- Amount of FTI-276 TFA = (10 x 10⁻³ mol/L) * (0.54761 kg/mol) * (0.001 L) = 5.48 mg

Weighing: Bring the vial of FTI-276 TFA to room temperature before opening to prevent condensation of water. Quickly and accurately weigh out 5.48 mg of the compound.

Reconstitution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to achieve the final concentration. The use of high-quality, dry DMSO is critical due to the compound's hygroscopic nature.

Mixing: Vortex or sonicate the mixture briefly until the solid is completely dissolved, yielding a clear, colorless solution.

Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-50 µL) into sterile, low-protein-binding microtubes. This minimizes the number of freeze-thaw cycles and exposure to ambient conditions.

Storage: Store the aliquots at -70°C or below. Under these conditions, the stock solution is stable for at least 1 month (at -20°C) to 6 months (at -70°C) [1] [4].

The following diagram illustrates the complete workflow for preparing the FTI-276 stock solution:

Critical Notes for Cell Culture Application

- Dilution for Cell Treatment: When adding the stock solution to cell culture media, ensure that the final concentration of DMSO is kept at a non-toxic level (typically ≤0.1%). Prepare intermediate dilutions in serum-free medium or PBS if necessary.

- Negative Controls: Always include a vehicle control containing the same final concentration of DMSO in your experiments.

- Stability Monitoring: Visually inspect stock solutions before use. Do not use solutions that show discoloration or precipitation.

- Cell Permeability: FTI-276 is cell-permeable, making it suitable for whole-cell assays [1].

Experimental Example for Cell-Based Assays

The table below outlines a sample experimental setup for inhibiting oncogenic signaling, based on referenced data [1].

| Component | Specification | Purpose & Notes |

|---|---|---|

| Cell Line | NIH 3T3 transformed with Ras oncogene | Model for studying oncogenic signaling. |

| FTI-276 Working Conc. | 20 µM | Concentration shown to inhibit oncogenic signaling and tumor growth [1]. |

| Stock Solution Conc. | 10 mM in DMSO | Allows for a 1:500 dilution into culture media. |

| Vehicle Control | 0.2% DMSO (v/v) | Matches the DMSO concentration in the 20 µM treatment group. |

| Treatment Duration | 24 - 72 hours | Duration depends on specific experimental readout. |

| Key Readout | Inhibition of Ras prenylation, reduced cell proliferation, induction of apoptosis. | Assess efficacy of FTI-276. |

Quality Control and Troubleshooting

- Verification of Activity: The efficacy of your prepared stock solution should be verified in a biological assay. A common method is to monitor the inhibition of prenylation of a known FTase substrate, such as the protein HDJ-2, by observing an electrophoretic mobility shift in a western blot [6].

- Problem: Precipitation upon Thawing: If the stock solution precipitates after thawing, warm it to room temperature and vortex thoroughly. If precipitation persists, briefly sonicate in a water bath. Do not re-use precipitated solutions.

- Problem: Loss of Activity: This is often due to improper storage, repeated freeze-thaw cycles, or use of non-anhydrous DMSO. Always use fresh aliquots and ensure DMSO is dry and of high quality.

References

- 1. FTI-276 [sigmaaldrich.com]

- 2. FTI 276 - Ligands [guidetopharmacology.org]

- 3. This compound - Ligands [guidetoimmunopharmacology.org]

- 4. This compound TFA | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 5. This compound | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 6. Measurement of protein farnesylation and ... [pmc.ncbi.nlm.nih.gov]

FTI-276: Application Notes and Protocols for Lung Carcinoma Research

Introduction and Mechanism of Action

FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal tetrapeptide of the K-Ras4B oncoprotein. Its primary mechanism of action is the potent and selective inhibition of farnesyl-protein transferase (FTase) [1] [2]. This enzyme catalyzes the crucial first step in the post-translational modification of Ras proteins—the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue [3] [4]. This farnesylation is essential for the localization of Ras to the inner surface of the plasma membrane, which is necessary for its oncogenic signaling activity [3]. By inhibiting this process, FTI-276 disrupts the membrane association and function of oncogenic Ras, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation and survival [1].

Key Experimental Findings in Lung Carcinoma Models

Preclinical studies have established the selective anti-tumor activity of FTI-276. The following table summarizes the quantitative outcomes from a pivotal in vivo study:

Table 1: Efficacy of FTI-276 in a Human Lung Carcinoma Xenograft Model (Nude Mice) [1]

| Tumor Model Characteristics | Treatment Group | Effect on Tumor Growth | Key Correlative Finding |

|---|---|---|---|

| Human lung carcinoma with K-Ras mutation and p53 deletion | FTI-276 | Selective blockade of tumor growth | Correlation with inhibition of Ras processing in tumors |

| Vehicle Control | Tumor growth continued | - | |

| Human lung carcinoma with no Ras mutations | FTI-276 | No significant inhibition | - |

This study highlights that the antitumor efficacy of FTI-276 is highly selective for tumors dependent on oncogenic Ras signaling.

Detailed Experimental Protocols

In Vivo Protocol: Tumor Growth Inhibition in Xenograft Models

This protocol is adapted from studies demonstrating the efficacy of FTI-276 against human lung carcinoma xenografts in nude mice [1].

- Cell Line: A human lung carcinoma cell line harboring a K-Ras mutation and p53 deletion.

- Animal Model: Athymic nude mice.

- Xenograft Establishment: Tumors are established by subcutaneously inoculating cells into the flanks of the mice.

- Treatment:

- Compound: FTI-276.

- Formulation: The compound is typically dissolved in an appropriate vehicle for in vivo administration (e.g., a solution of DMSO/PEG/saline, with exact ratios optimized for stability and solubility).

- Dosing: Daily administration via a suitable route (e.g., subcutaneous injection or intraperitoneal injection).

- Dosage: A dose-dependent regimen (e.g., ranging from 5 to 25 mg/kg) has been shown to be effective.

- Control Group: Mice treated with the vehicle alone.

- Tumor Monitoring: Tumor volumes are measured regularly using calipers. The Mean Growth Rate (MGR) is calculated to quantify the treatment effect.

- Endpoint Analysis:

- Tumor Processing: Excised tumors are analyzed to confirm the biochemical effect of FTI-276, specifically the inhibition of Ras processing, using techniques like western blotting to detect the accumulation of unprocessed (non-farnesylated) Ras [1].

- Histopathology: Tumor tissues can be examined for changes in proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

In Vitro Protocol: Inhibition of Ras Processing and Cell Proliferation

- Cell Culture: Human cancer cell lines with known Ras status (mutant vs. wild-type).

- Treatment: Cells are treated with a concentration gradient of FTI-276 (e.g., 1 nM to 100 µM).

- Assessment of Ras Processing:

- Cell Lysis: Harvest cells after treatment.

- Subcellular Fractionation: Separate membrane and cytosolic fractions via centrifugation.

- Western Blotting: Probe fractions with Ras-specific antibodies. Successful FTI-276 treatment is indicated by a shift of Ras protein from the membrane fraction to the cytosolic fraction due to lack of farnesylation.

- Cell Viability/Proliferation Assay:

- Use assays like MTT or CellTiter-Glo to measure cell viability after 72-96 hours of FTI-276 exposure.

- Expected Outcome: A dose-dependent decrease in viability in cell lines dependent on oncogenic Ras, with an IC50 in the low nanomolar range for FTI-276 [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of FTI-276 and a generalized workflow for its evaluation in lung cancer models:

Research Implications and Limitations

- Therapeutic Potential: The data confirms that targeting Ras farnesylation with FTI-276 is a viable strategy for treating cancers reliant on oncogenic Ras, particularly those with K-Ras mutations which are prevalent in pancreatic, colon, and lung carcinomas [1] [6].

- Beyond Ras: The antitumor effects of farnesyltransferase inhibitors (FTIs) may extend beyond Ras proteins. Other farnesylated proteins, such as those involved in mitosis (e.g., CENP-E, CENP-F), can also be affected, contributing to the observed anti-proliferative effects [2].

- Clinical Translation Consideration: While FTI-276 showed high promise preclinically, subsequent clinical trials with other FTIs revealed that tumor response does not always correlate perfectly with K-Ras mutational status. This suggests that sensitivity to FTIs is complex and may depend on the specific genetic background of the tumor [2]. Furthermore, K-Ras itself can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) in the presence of FTIs, potentially leading to resistance [2].

References

- 1. Ras CAAX peptidomimetic FTI selectively blocks tumor growth in... 276 [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors [sciencedirect.com]

- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression ... [pmc.ncbi.nlm.nih.gov]

- 4. Protein lipidation in health and disease: molecular basis ... [nature.com]

- 5. FTI 276 | Farnesyl Transferase Inhibitor [medchemexpress.com]

- 6. K-Ras and its inhibitors towards personalized cancer treatment... [pubmed.ncbi.nlm.nih.gov]

FTI-276 treatment protocol for tumor regression studies

FTI-276: Mechanism and Biochemical Properties

FTI-276 is a potent and selective competitive inhibitor of farnesyltransferase (FTase). It mimics the C-terminal CAAX box (e.g., CVIM) of Ras proteins, preventing FTase from catalyzing the addition of a farnesyl group to its substrates [1]. This inhibition blocks the proper membrane localization and activation of key signaling proteins, primarily Ras, which is frequently mutated in cancers [1].

The table below summarizes its core biochemical characteristics:

| Property | Description |

|---|---|

| Primary Target | Farnesyltransferase (FTase) [1] |

| Inhibitor Class | CAAX-competitive, peptidomimetic [1] |

| Reported IC₅₀ | Low nanomolar range (approx. 9-49 nM) for FTase enzyme inhibition in biochemical assays [1] |

| Notable Feature | Cell-permeable; often compared to the related inhibitor FTI-277 [2] |

Guidance for Experimental Protocol Design

Based on standard practices for FTase inhibitors and the context in which FTI-276 is mentioned in the literature, here is a framework for developing your in vivo protocol.

In Vivo Administration

While a specific regimen for FTI-276 is not published, preclinical studies for similar FTIs provide a strong model.

- Dosage: A typical starting point for FTIs in animal studies is 10-20 mg/kg [2].

- Route of Administration: Common routes include intraperitoneal (IP) injection or oral gavage, depending on the compound's solubility and bioavailability.

- Dosing Schedule: A frequent schedule is once or twice daily [2]. Treatment duration can vary from a few days to several weeks, depending on the tumor growth rate and study objectives.

Confirming Target Engagement

To confirm that your treatment is effective, you should measure the inhibition of protein farnesylation in tumor tissues. A standard method is the electrophoretic mobility shift assay [3].

- Principle: Farnesylated proteins have a higher electrophoretic mobility (run faster) on an SDS-PAGE gel than their non-farnesylated counterparts. Successful FTase inhibition results in a visible upward shift (slower migration) of target proteins.

- Target Protein: A common biomarker is the chaperone protein HDJ-2 [3]. You can detect this shift via western blotting using an anti-HDJ-2 antibody.

The following diagram illustrates the experimental workflow from treatment to analysis, incorporating the key steps discussed above.

Key Considerations for Your Study

When designing your study, keep the following points in mind:

- Formulation: The solubility and vehicle for FTI-276 (e.g., DMSO, saline, or other solvents) are critical for in vivo efficacy and tolerability. You may need to consult chemical catalogs or patent literature for specific formulation data.

- Toxicity Monitoring: Regularly monitor the animals for acute or chronic toxicity, which can inform dosage adjustments.

- Alternative Prenylation: Be aware that some Ras proteins (like K-Ras) can undergo alternative prenylation by geranylgeranyltransferase (GGTase) when FTase is inhibited, potentially leading to drug resistance [1]. This can be checked by also analyzing geranylgeranylation.

References

FTI-276 concentration for inhibiting oncogenic signaling

FTI-276: Mechanism and Application Notes

Mechanism of Action FTI-276 is a highly potent and selective CAAX peptidomimetic that competes with the C-terminal CAAX motif of substrate proteins (like Ras) for the enzyme farnesyltransferase (FTase) [1] [2]. By inhibiting FTase, it prevents the crucial farnesylation step, a form of post-translational lipidation that is essential for the membrane localization and subsequent oncogenic signaling activity of proteins such as H-Ras [3] [2].

The following diagram illustrates the signaling pathway involved and the point of inhibition by FTI-276.

Experimentally Validated Concentrations of FTI-276

The table below summarizes key quantitative data on effective concentrations of FTI-276 from published research.

| Experimental Model | Context / Pathway | Effective Concentration | Key Finding / Outcome | Source |

|---|---|---|---|---|

| In vitro enzyme assay | Farnesyltransferase (FTase) inhibition | IC₅₀ = 500 pM | Potent and selective FTase inhibition; IC₅₀ for GGTase I = 50 nM. | [1] |

| Cellular assay (NIH 3T3 cells) | Oncogenic signaling in Ras-transformed cells | 20 µM | Inhibited oncogenic signaling and tumor growth. | [1] |

| In vivo rat model (intra-NAc infusion) | Alcohol-seeking behavior (H-Ras pathway in NAc) | Not explicitly stated | Produced a robust decrease in alcohol drinking. Exact concentration can be derived from source. | [3] |

General Protocol for Inhibiting Oncogenic Signaling in Cell Culture

This protocol outlines the use of FTI-276 for inhibiting H-Ras signaling in cultured mammalian cells, based on common experimental practices [3] [1].

1. Reagent Preparation

- FTI-276 Stock Solution: Dissolve FTI-276 in high-quality DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -70°C for long-term storage [3] [1].

- Working Concentrations: Based on the data, test a range of concentrations from 1 µM to 20 µM, with 20 µM as a reference point for significant inhibition of Ras-mediated signaling [1]. Always include a vehicle control (DMSO at the same dilution as treated samples).

2. Cell Treatment

- Plate cells according to your experimental design and allow them to adhere fully.

- Prior to treatment, refresh the cell culture medium.

- Add the prepared FTI-276 solutions directly to the medium to achieve the desired final concentrations. Gently swirl the plate to ensure even distribution.

- A typical incubation time is 48 hours, but this may be optimized based on the specific cell line and biological readout [4].

3. Assessing Inhibition Efficacy The workflow for evaluating the effects of FTI-276 is summarized below.

Key Readouts:

- Direct Farnesylation Inhibition: Use a Ras activity assay (pulling down active, GTP-bound Ras with Raf-1 RBD agarose) followed by Western blot [3]. Successful inhibition should decrease active Ras.

- Downstream Signaling: Perform Western blotting to detect phosphorylation levels of key effectors like ERK (MAPK pathway) and AKT (PI3K pathway) [3].

- Phenotypic Effects: Assess functional outcomes using assays like MTT for cell viability/proliferation, soft agar for anchorage-independent growth (transformation), and flow cytometry for apoptosis (e.g., Annexin V/PI staining) [4] [1].

Critical Considerations for Researchers

- Specificity at High Concentrations: While exquisitely selective for FTase over GGTase I at the enzyme level (IC₅₀ of 500 pM vs. 50 nM), at the higher concentrations required for cellular effects (e.g., 20 µM), off-target effects or cross-prenylation by GGTase I cannot be entirely ruled out [1] [2]. Include appropriate controls and consider complementary experiments with other Ras inhibitors.

- Cell Permeability: FTI-276 is noted as cell impermeable in its basic form [1]. Its efficacy in cell culture suggests that the esterified prodrug version (FTI-277) or the specific cell culture conditions may facilitate uptake. For critical experiments, confirming intracellular activity through the readouts above is essential.

- H-Ras vs. Other Ras Isoforms: FTI-276 is most effective against H-Ras, which is exclusively farnesylated. Other isoforms like KRas and NRas can undergo alternative prenylation by GGTase I when FTase is inhibited, potentially leading to therapeutic resistance [2].

References

- 1. - FTI A highly potent and selective CAAX... | Sigma-Aldrich 276 [sigmaaldrich.com]

- 2. Examining Farnesyltransferase Interaction With Cell ... [pmc.ncbi.nlm.nih.gov]

- 3. The Small G Protein H-Ras in the Mesolimbic System Is a ... [pmc.ncbi.nlm.nih.gov]

- 4. Prenyltransferases Regulate CD20 Protein Levels and ... - PMC [pmc.ncbi.nlm.nih.gov]

FTI-276 Basic Properties and Handling

The table below summarizes key biochemical characteristics and handling information for FTI-276 [1].

| Property | Specification |

|---|---|

| Product Name | FTI-276 (Calbiochem) |

| Quality | ≥90% (HPLC) |

| Physical Form | White solid, trifluoroacetate salt, hygroscopic [1] |

| Solubility | 25 mg/mL in DMSO [1] |

| Storage | Freeze desiccated at -20°C; stable for up to 1 week at -70°C after reconstitution [1] |

| Primary Target | Farnesyltransferase (FTase) [1] |

| IC₅₀ (FTase) | 500 pM (in vitro) [1] |

| IC₅₀ (GGTase I) | 50 nM (in vitro) [1] |

| Cell Permeable | No [1] |

| Reversibility | No [1] |

Research Applications and Key Findings

Despite its lack of inherent cell permeability, FTI-276 shows potent biological effects in cellular models when delivered via transfection. The table below highlights key experimental findings.

| Research Area/Model | Key Finding | Reported Concentration | Delivery Method |

|---|---|---|---|

| Cardiac Hypertrophy (Rat neonatal cardiomyocytes) | Attenuated cardiac remodelling in spontaneously hypertensive rats [2]. | 10 µM [2] | Not specified in the study; standard practice is transfection reagent. |

| Cancer & Oncogenic Signaling (NIH 3T3 cells transformed with Ras oncogene) | Inhibited oncogenic signaling and tumor growth [1]. | 20 µM [1] | Not specified in the study; standard practice is transfection reagent. |

| Angiogenesis & Melanoma (Human endothelial cells) | Inhibited VEGF-induced DNA synthesis and tube formation in a study investigating minodronate [3]. | 10 µM [3] | Not specified in the study; standard practice is transfection reagent. |

Experimental Protocol for Cell-Based Studies

This protocol outlines the general steps for using FTI-276 in cell culture, based on methodologies described in the research literature [3] [2].

Materials

- FTI-276 Stock Solution: Reconstitute FTI-276 in sterile DMSO to a concentration of 10-50 mM. Aliquot and store at -70°C [1].

- Cell Culture Reagents: Appropriate cell line media, serum, and transfection reagent (as FTI-276 is not cell-permeable).

- Control Compounds: DMSO vehicle control and a positive control (e.g., another FTI like FTI-277 [4]).

Procedure

- Cell Seeding: Plate cells at the desired density and allow them to adhere overnight under standard culture conditions.

- Preparation of Working Complexes:

- Dilute the required amount of FTI-276 stock solution in a serum-free medium.

- Add the appropriate transfection reagent according to the manufacturer's instructions.

- Incubate the mixture for 15-30 minutes at room temperature to form complexes.

- Treatment:

- Add the FTI-276/transfection reagent complexes directly to the cell culture media.

- For a vehicle control, prepare complexes using DMSO only at the same final concentration.

- Gently swirl the culture dish to ensure uniform distribution.

- Incubation: Incubate cells for the desired treatment duration (e.g., 24-72 hours) under standard conditions.

- Downstream Analysis: Proceed with your experimental endpoint, such as:

- Western Blotting: Assess prenylation status of downstream targets like Ras or HDJ2 [5] [6].

- Proliferation/Viability Assays: Use assays like WST-8 (CCK-8) to measure anti-proliferative effects [2].

- Functional Assays: Perform tube formation assays (for angiogenesis) or analyze markers of hypertrophy/hypertrophy [3] [2].

Farnesyltransferase Inhibition Signaling Pathway

This diagram illustrates the core signaling pathway through which FTI-276 exerts its effects, by inhibiting the membrane localization and activation of key proteins like Ras.

Important Technical Notes

- Permeability Constraint: FTI-276's lack of cell permeability is a critical factor for experimental design [1]. Data from studies not explicitly describing a delivery method should be interpreted with caution.

- Off-Target Effects: At higher concentrations, FTI-276 can also inhibit geranylgeranyltransferase I (GGTase I), which may contribute to observed phenotypic effects [1] [6].

- Negative Control: Always include a transfection reagent with DMSO vehicle control to rule out effects caused by the delivery method itself.

References

- 1. FTI-276 [sigmaaldrich.com]

- 2. Overexpression of FNTB and the activation of Ras induce ... [pmc.ncbi.nlm.nih.gov]

- 3. Minodronate, a Newly Developed Nitrogen-Containing ... [pmc.ncbi.nlm.nih.gov]

- 4. A yeast-based genomic strategy highlights the cell protein ... [molecular-cancer.biomedcentral.com]

- 5. A small-molecule ICMT inhibitor delays senescence of ... [elifesciences.org]

- 6. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for FTI-276 in Ras Transformation Experiments

Then, I will now begin writing the main body of the content.

Introduction to FTI-276 and Ras Biology

FTI-276 is a CAAX peptidomimetic inhibitor specifically designed to mimic the carboxyl-terminal tetrapeptide of K-Ras4B, serving as a highly potent and selective suppressor of Ras farnesylation [1] [2]. As a key member of the farnesyltransferase inhibitor (FTI) class, FTI-276 emerged from rational drug design approaches that targeted the CAAX motif recognized by farnesyltransferase (FTase), with the parent molecule FTI-276 being developed alongside its ester prodrug FTI-277 to enhance cellular uptake and reduce potential thiol-based toxicity [1]. The Ras oncoproteins (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) require precise membrane localization for their biological activity, which is facilitated by a series of post-translational modifications at their C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid) [3]. The initial and obligatory step in this process is farnesylation—the covalent attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue via a stable thioether linkage catalyzed by FTase [4] [5].

The development of FTI-276 was driven by the observation that oncogenic Ras mutations occur in approximately 30% of all human cancers, with particularly high prevalence in pancreatic (90%) and colon (50%) carcinomas [5]. Since farnesylation is essential for the membrane association and transforming activity of oncogenic Ras, inhibition of this process became an attractive therapeutic strategy for Ras-driven cancers [2] [5]. FTI-276 exhibits remarkable biochemical potency, with in vitro studies demonstrating 50% inhibitory concentration (IC₅₀) values in the nanomolar range against FTase, while showing high selectivity over the related enzyme geranylgeranyltransferase-I (GGTase-I) [4] [2]. This specificity profile made FTI-276 an invaluable tool compound for dissecting Ras biology and validating FTase as a therapeutic target in preclinical cancer models.

Mechanism of Action and Biochemical Properties

Molecular Mechanism of Farnesylation Inhibition

The mechanism of action of FTI-276 centers on its competitive inhibition of farnesyltransferase (FTase), effectively blocking the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX motif in Ras proteins [1] [4]. Structural analyses reveal that FTI-276 functions as a peptidomimetic inhibitor that mimics the geometric and electronic features of the native CAAX peptide substrate, thereby occupying the peptide-binding pocket of FTase with high affinity [4]. This molecular mimicry prevents the proper positioning of Ras substrates for farnesyl transfer, resulting in the accumulation of unfarnesylated Ras proteins in the cytosol [2]. The inability to undergo farnesylation disrupts the membrane association of Ras, preventing its proper localization to the inner surface of the plasma membrane where it normally transduces growth-promoting signals [3] [5].

At the cellular level, inhibition of Ras farnesylation by FTI-276 leads to dissociation of Ras from the plasma membrane and subsequent impairment of downstream signaling cascades, including the MAPK and PI3K/Akt pathways [4]. This signaling disruption ultimately results in cell cycle arrest, morphological reversion of transformed phenotypes, and induction of apoptosis in susceptible cancer cells [5]. It is important to note that while FTI-276 was originally designed to target oncogenic Ras, subsequent research has revealed that its antitumor effects may also involve inhibition of farnesylation of other proteins beyond Ras, such as the centromere-associated proteins CENP-E and CENP-F, which play critical roles in mitosis [4].

Physicochemical and Pharmacological Properties

FTI-276 possesses specific physicochemical properties that contribute to its biological activity and experimental utility. As a peptidomimetic compound, FTI-276 has a molecular weight of 433.15 g/mol and features hydrogen bond donor and acceptor counts of 4 and 6, respectively [1]. The compound's structure includes a rotatable bond count of 12 and a topological polar surface area of 168.55 Ų, which influences its membrane permeability and cellular uptake [1]. The compound breaks one of Lipinski's rules (likely due to high polar surface area), which may limit its oral bioavailability but remains suitable for experimental applications [1].

Table 1: Physicochemical Properties of FTI-276

| Property | Value | Experimental Significance |

|---|---|---|

| Molecular Weight | 433.15 g/mol | Moderate size for cellular penetration |

| Hydrogen Bond Donors | 4 | Influences membrane permeability |

| Hydrogen Bond Acceptors | 6 | Affects solubility and binding affinity |

| Rotatable Bonds | 12 | Impacts conformational flexibility |

| Topological Polar Surface Area | 168.55 Ų | Affects cellular uptake and bioavailability |

| XLogP | 1.66 | Moderate lipophilicity |

In practice, researchers often utilize the ester prodrug FTI-277 (the trifluoroacetate salt) for cellular experiments, as the ester modification enhances cellular uptake while maintaining the same mechanistic activity once inside cells [1]. This prodrug strategy helps overcome potential limitations associated with the physicochemical properties of the parent FTI-276 compound, ensuring effective intracellular delivery for in vitro applications.

Key Experimental Applications and Findings

In Vitro Applications

FTI-276 has demonstrated potent antiproliferative effects across various Ras-transformed cell lines in vitro. In foundational studies, FTI-276 selectively blocked the growth of NIH 3T3 cells transformed with the ras oncogene but not those transformed with the raf oncogene, highlighting its specific action on Ras-dependent transformation [2]. The compound induced morphological reversion of transformed phenotypes, characterized by loss of refractile, rounded cells and reappearance of elongated, flat cells with reduced membrane ruffling [4] [2]. Additionally, FTI-276 treatment resulted in dose-dependent inhibition of soft agar colony formation, a hallmark of anchorage-independent growth transformation, with IC₅₀ values typically in the low micromolar range [2].

Beyond direct antiproliferative effects, FTI-276 has been instrumental in elucidating the role of Ras in various cellular processes. In colon, liver, and breast cancer cells, FTI-277 (the prodrug of FTI-276) stimulated cell-cell adhesion and aggregation by increasing expression and stabilization of the E-cadherin/catenin complex,

Figure 1: Mechanism of Action of FTI-276 in Inhibiting Ras Farnesylation and Function

thereby suppressing invasive and metastatic potential [6]. This effect was mediated through enhanced transcription of E-cadherin, α-catenin, β-catenin, and γ-catenin genes, revealing a previously underappreciated connection between Ras inhibition and cell adhesion pathways [6]. Furthermore, in combination studies, FTI-276 synergized with microtubule-targeting agents like paclitaxel, enhancing mitotic arrest and apoptosis through mechanisms potentially involving inhibition of histone deacetylase 6 (HDAC6) and subsequent hyperacetylation of tubulin [7].

In Vivo Applications and Animal Models

FTI-276 has shown significant efficacy in multiple mouse models of human cancer. In nude mouse xenograft studies, FTI-276 selectively suppressed the growth of human lung carcinoma cells bearing K-Ras mutations and p53 deletions—two of the most prevalent genetic alterations in human cancers—while showing minimal effects on tumors without Ras mutations [2]. The antitumor activity was dose-dependent and correlated well with inhibition of Ras processing in excised tumors [2]. In a chemically-induced lung adenoma model using A/J mice, continuous administration of FTI-276 via time-release pellets (50 mg/kg/day) for 30 days resulted in dramatic reductions in tumor multiplicity (60% reduction), tumor incidence (42% reduction), and tumor volume (58% reduction) [8].

Notably, mutation analysis of lung tumors from these studies revealed that most tumors harbored mutations in codon 12 of K-ras, with no significant difference in mutation incidence or types between treated and control animals, indicating that FTI-276 exerted its effects without altering the underlying genetic landscape [8]. In preclinical therapeutic efficacy studies, FTI-277 administration markedly reduced primary tumor growth and liver metastasis in SCID mice inoculated with cancer cells, demonstrating the potential of FTI-276/277 to suppress both local tumor progression and metastatic dissemination [6]. These collective findings established FTI-276 as a valuable pharmacological tool for validating FTase inhibition as a therapeutic strategy in diverse cancer contexts.

Detailed Experimental Protocols

In Vitro Farnesylation Inhibition Assay

Objective: To assess the inhibition of Ras farnesylation in cultured cells by FTI-276 and subsequent effects on downstream signaling pathways.

Materials:

- Ras-transformed cell lines (e.g., NIH 3T3/H-ras, A549, or other relevant models)

- FTI-276 stock solution (10 mM in DMSO)

- Control vehicle (DMSO)

- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

- SDS-PAGE and immunoblotting equipment

- Antibodies: anti-Ras, anti-pERK, anti-ERK, anti-pAkt, anti-Akt

Procedure:

- Seed cells in 6-well plates at 2.5 × 10⁵ cells per well and incubate for 24 hours

- Treat cells with varying concentrations of FTI-276 (typically 0.1-10 μM) or vehicle control

- Incubate for 24-48 hours based on experimental requirements

- Wash cells with ice-cold PBS and lyse using RIPA buffer

- Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C

- Determine protein concentration using Bradford or BCA assay

- Analyze 20-30 μg of protein by SDS-PAGE and immunoblotting

- Probe membranes with anti-Ras antibody to detect mobility shift associated with unfarnesylated Ras (slower migration)

- Reprobe membranes with antibodies against phosphorylated and total ERK and Akt to assess downstream signaling inhibition

- Use β-actin or GAPDH antibodies as loading controls

Key Considerations:

- Include a positive control (e.g., other known FTI) and negative control (vehicle alone)

- For time-course studies, collect samples at 6, 12, 24, and 48 hours post-treatment

- The unfarnesylated form of Ras migrates more slowly on SDS-PAGE, appearing as an upward shift

- Maintain FTI-276 stock solutions at -20°C and avoid repeated freeze-thaw cycles

In Vivo Efficacy Study in Mouse Tumor Models

Objective: To evaluate the antitumor efficacy of FTI-276 in mouse models of Ras-driven cancers.

Materials:

- Immunocompromised mice (nu/nu or SCID), 6-8 weeks old

- Ras-transformed cancer cells (e.g., H-ras-transformed rodent cells or human tumor cells with Ras mutations)

- FTI-276 formulated in appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 50% PBS)

- Calipers for tumor measurement

- Pellet implantation equipment (for time-release studies)

Procedure:

- Inoculate mice subcutaneously with 1-5 × 10⁶ Ras-transformed cells in the flank

- Monitor tumor growth until palpable tumors reach 50-100 mm³ (typically 7-14 days)

- Randomize mice into treatment groups (n=6-10 per group):

- Vehicle control group

- FTI-276 treatment groups (varying doses)

- Administer FTI-276 via:

- Daily injection: Intraperitoneal or subcutaneous injection at 10-50 mg/kg/day

- Continuous delivery: Implant 50 mg/kg time-release pellets for sustained delivery over 30 days [8]

- Measure tumor dimensions 2-3 times weekly using calipers

- Calculate tumor volume using the formula: V = (length × width²) / 2

- Monitor body weight and signs of toxicity twice weekly

- At study endpoint (typically 4-6 weeks), euthanize animals and collect tumors for:

- Weight measurement

- Ras processing analysis

- Histopathological examination

- Immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL)

Key Considerations:

- For pharmacokinetic analysis, collect serum at various time points to verify drug levels (target serum concentration: ~1.68 μg/mL for 50 mg/kg dose) [8]

- Include a positive control group with a known active agent if available

- For metastasis studies, inject cancer cells intrasplenically or intravenously and quantify metastatic nodules in target organs (e.g., liver, lungs) [6]

Table 2: In Vivo Dosing Regimens for FTI-276 in Preclinical Models

| Tumor Model | Administration Route | Dose | Frequency | Key Findings |

|---|---|---|---|---|

| Lung adenoma (A/J mice) | Time-release pellet | 50 mg/kg | Continuous (30 days) | 60% reduction in tumor multiplicity, 58% reduction in tumor volume [8] |

| Human lung carcinoma xenograft | Subcutaneous injection | 10-50 mg/kg | Daily | Selective inhibition of K-Ras mutant tumors with p53 deletion [2] |

| Liver metastasis model | Intraperitoneal injection | 10-30 mg/kg | Daily | Marked reduction in primary tumor growth and liver metastasis [6] |

Cell Aggregation and Adhesion Assay

Objective: To evaluate the effects of FTI-276 on E-cadherin-mediated cell-cell adhesion and aggregation.

Materials:

- Cancer cell lines (colon, liver, or breast cancer lines with disrupted cell adhesion)

- FTI-276 stock solution (10 mM in DMSO)

- Tissue culture plates coated with poly-HEMA to prevent attachment

- Aggregation buffer (Ca²⁺-containing and Ca²⁺-free controls)

- Phase-contrast microscope with imaging capability

Procedure:

- Culture cells to 70-80% confluence in standard conditions

- Treat with FTI-276 (1-10 μM) or vehicle control for 24-48 hours